methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a pyrazole ring, and multiple methyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate typically involves multiple steps, including the formation of the pyrazole ring and the furan ring, followed by their coupling. Common reagents used in the synthesis include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonation, and sodium hydride (NaH) for deprotonation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing in toluene and the use of protective groups like tert-butyldimethylsilylchloride (TBDMSCl) are employed to facilitate the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position, using reagents like NBS.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2, Pd/C
Substitution: NBS, NaH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Bis2-(3,5-dimethylphenyl)-4-methyl-quinolineiridium(III)
- Benzoic acid, 3,5-di-tert-butyl-4-hydroxy-, methyl ester
- Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane
Uniqueness
Methyl 5-{[3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate is unique due to its combination of a furan ring and a pyrazole ring, along with multiple methyl and dimethylphenyl groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C27H28N2O3 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 5-[[3,5-bis(3,4-dimethylphenyl)-4-methylpyrazol-1-yl]methyl]furan-2-carboxylate |
InChI |
InChI=1S/C27H28N2O3/c1-16-7-9-21(13-18(16)3)25-20(5)26(22-10-8-17(2)19(4)14-22)29(28-25)15-23-11-12-24(32-23)27(30)31-6/h7-14H,15H2,1-6H3 |
InChI Key |
XRIAJAVDSFIWNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(O3)C(=O)OC)C4=CC(=C(C=C4)C)C)C)C |
Origin of Product |
United States |
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